Tetrabutylammonium heptadecafluorooctanesulfonate

Catalog No.
S1492047
CAS No.
111873-33-7
M.F
C24H36F17NO3S
M. Wt
741.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium heptadecafluorooctanesulfonate

CAS Number

111873-33-7

Product Name

Tetrabutylammonium heptadecafluorooctanesulfonate

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium

Molecular Formula

C24H36F17NO3S

Molecular Weight

741.6 g/mol

InChI

InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1

InChI Key

MUOQTHSUZGSHGW-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound Tetrabutylammonium heptadecafluorooctanesulfonate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Tetrabutylammonium heptadecafluorooctanesulfonate (TBA-PFOS) is a specialized fluorinated ionic liquid and phase-transfer salt that combines the extreme chemical inertness and low surface energy of a perfluorooctanesulfonate anion with the lipophilic bulk of a tetrabutylammonium cation. Unlike conventional alkali metal salts of perfluorinated sulfonates, TBA-PFOS is highly soluble in a wide range of aprotic organic solvents, making it an indispensable supporting electrolyte and phase-transfer catalyst in non-aqueous environments. Its unique amphiphilic structure, featuring a long 8-carbon perfluorinated tail, imparts exceptional thermal stability, high ionic conductivity in organic media, and the ability to drastically lower surface tension. In procurement and material selection, TBA-PFOS is primarily sourced for advanced electrochemical synthesis, the fabrication of superhydrophobic polymer films, and as a specialized surfactant in fluorinated solvent systems where standard hydrocarbon-based ionic liquids or inorganic fluorinated salts fail .

Attempting to substitute TBA-PFOS with generic alkali metal salts, such as potassium perfluorooctanesulfonate (K-PFOS) or sodium perfluorooctanesulfonate, fundamentally fails in organic synthesis and electrochemistry due to a severe solubility mismatch. Alkali PFOS salts are essentially insoluble in aprotic organic solvents like acetonitrile or dichloromethane, precluding their use as supporting electrolytes or homogeneous catalysts in these media. Conversely, substituting TBA-PFOS with shorter-chain fluorinated organic salts, such as tetrabutylammonium nonafluorobutanesulfonate (TBA-NFBS), compromises the material's surface-energy reduction capabilities. The shorter C4 perfluoroalkyl chain cannot provide the necessary steric shielding and extreme hydrophobicity required to template superhydrophobic morphologies during electropolymerization, leading to films that fail to meet critical water contact angle thresholds (>150°). Therefore, for processes requiring both high organic solubility and maximum fluorinated surface expression, the specific C8 chain and bulky organic cation of TBA-PFOS are strictly non-interchangeable [1].

Organic Solvent Solubility for Electrochemical Workflows

In electrochemical workflows requiring aprotic solvents, the choice of supporting electrolyte is dictated by solubility and conductivity. TBA-PFOS readily dissolves in solvents like acetonitrile and dichloromethane to form stable 0.1 M solutions, providing the necessary ionic conductivity for electropolymerization and cyclic voltammetry. In stark contrast, standard potassium perfluorooctanesulfonate (K-PFOS) is virtually insoluble in dry acetonitrile, making it entirely unviable for these organic-phase reactions. This extreme solubility differential dictates the procurement of TBA-PFOS for any non-aqueous electrochemical synthesis involving highly fluorinated anions [1].

Evidence DimensionWorking Solubility in Acetonitrile (at 25°C)
Target Compound DataTBA-PFOS: Highly soluble (routinely used at ≥ 0.1 M)
Comparator Or BaselineK-PFOS: Insoluble (< 0.001 M)
Quantified DifferenceOrders of magnitude higher solubility in aprotic media
ConditionsStandard electrochemical setup in dry acetonitrile

Buyers must procure TBA-PFOS over cheaper alkali PFOS salts to enable homogeneous electrochemical reactions and polymerizations in organic solvents.

Templating Superhydrophobic Polymer Morphologies

When used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives, the fluorinated chain length of the anion directly controls the resulting surface morphology and wettability. Films synthesized using TBA-PFOS (C8 perfluorinated chain) achieve true superhydrophobicity, exhibiting water contact angles exceeding 150°. In identical systems utilizing tetrabutylammonium nonafluorobutanesulfonate (TBA-NFBS, C4 perfluorinated chain), the resulting porous films fail to reach the superhydrophobic threshold due to insufficient low-surface-energy fluorinated domains. The C8 chain of TBA-PFOS is quantitatively required to induce the necessary surface roughness and chemical composition for extreme water repellency [1].

Evidence DimensionWater Apparent Contact Angle (θw) of Electropolymerized Films
Target Compound DataTBA-PFOS electrolyte: > 150° (Superhydrophobic)
Comparator Or BaselineTBA-NFBS (C4) electrolyte: < 150° (Hydrophobic, but not superhydrophobic)
Quantified DifferenceTransition from standard hydrophobicity to superhydrophobicity
ConditionsElectropolymerization in acetonitrile at constant potential

For manufacturers engineering self-cleaning or anti-corrosion coatings, the C8 chain of TBA-PFOS is strictly necessary to achieve the critical >150° contact angle.

Gas Absorption Capacity in Supported Ionic Liquid Membranes

Fluorinated ionic liquids (FILs) are highly effective for the separation of fluorinated greenhouse gases. When formulated into Supported Ionic Liquid Membranes (SILMs), the structural bulk and extensive fluorination of TBA-PFOS provide a significantly higher gas absorption capacity compared to conventional non-fluorinated ionic liquids. The high fluorine content creates a strong affinity for F-gases (such as R-134a and R-32), enhancing both solubility and ideal selectivity in gas separation workflows. While shorter-chain FILs offer lower viscosities, the robust C8 chain of TBA-PFOS provides a highly stable, low-volatility matrix that maximizes the thermodynamic solubility of targeted fluorinated gases[1].

Evidence DimensionFluorinated Gas Absorption Capacity
Target Compound DataTBA-PFOS: High affinity and solubility for F-gases (e.g., R-134a)
Comparator Or BaselineConventional non-fluorinated ILs: Lower F-gas solubility
Quantified DifferenceEnhanced ideal selectivity and absolute gas solubility
ConditionsSupported liquid membranes at 294 K

Procurement for advanced gas separation membranes should prioritize TBA-PFOS to maximize the capture efficiency and selectivity of fluorinated greenhouse gases.

Supporting Electrolyte for Superhydrophobic Polymer Coatings

Directly leveraging its organic solubility and long C8 perfluorinated chain, TBA-PFOS is the optimal supporting electrolyte for the electropolymerization of EDOT and other thiophene derivatives in aprotic solvents. It acts as both a conductive medium and a structural template, embedding low-surface-energy fluorinated domains into the polymer matrix to reliably achieve water contact angles >150° for self-cleaning and anti-corrosion applications [1].

Phase-Transfer Catalysis in Fluorinated Organic Synthesis

Because it pairs a highly lipophilic tetrabutylammonium cation with a chemically inert perfluorooctanesulfonate anion, TBA-PFOS excels as a phase-transfer catalyst. It allows the efficient transport of reactive species between aqueous and organic phases without the risk of the catalyst degrading under harsh oxidative or highly fluorinated reaction conditions, outperforming standard hydrocarbon-based phase-transfer agents [1].

Supported Ionic Liquid Membranes (SILMs) for Gas Separation

TBA-PFOS is utilized as a stable, non-volatile liquid phase in porous polymeric membranes designed to separate fluorinated greenhouse gases (such as R-134a and R-32). Its high fluorine density provides superior thermodynamic solubility for F-gases compared to conventional ionic liquids, making it a critical material for environmental remediation and gas recovery systems[2].

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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